molecular formula C16H11F3N2OS B5836430 2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile

2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B5836430
M. Wt: 336.3 g/mol
InChI Key: QFNADGRDPFVTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a compound with potential applications in scientific research. It is a member of the nicotinonitrile family of compounds, which have been shown to have a variety of biological activities. In

Mechanism of Action

The exact mechanism of action of 2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also act by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile can induce cell death in cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile in lab experiments is its potential for use in cancer research. It has shown activity against a variety of cancer cell lines, making it a potential candidate for further study. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on this compound.

Future Directions

There are several future directions for research on 2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile. One area of interest is further exploration of its mechanism of action, which may help to identify potential targets for cancer therapy. Another area of interest is the development of more potent analogs of this compound, which may have improved activity against cancer cells. Additionally, there may be potential for the use of this compound in combination with other cancer therapies to enhance their effectiveness.

Synthesis Methods

The synthesis of 2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile can be achieved through a multi-step process. The starting material is 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile, which is reacted with potassium thioacetate to form 2-(2-thioacetylpropyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile. This intermediate is then treated with sodium hydroxide to remove the thioacetyl group and form the final product.

Scientific Research Applications

2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been shown to have potential applications in scientific research. It has been found to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(2-oxopropylsulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c1-10(22)9-23-15-12(8-20)13(16(17,18)19)7-14(21-15)11-5-3-2-4-6-11/h2-7H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNADGRDPFVTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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